Bay 11-7085
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKZGNPOHPFPER-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017376 | |
| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196309-76-9 | |
| Record name | BAY 11-7085 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196309-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY 11-7085 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY 11-7085 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bay 11-7085
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 11-7085 is a widely utilized small molecule inhibitor known for its anti-inflammatory and pro-apoptotic properties. Initially characterized as a selective and irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, its mechanism of action is now understood to be more complex. This technical guide provides a comprehensive overview of the core mechanisms of this compound, including its effects on IκBα phosphorylation, the ubiquitin-proteasome system, and off-target signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The most extensively documented mechanism of action for this compound is its potent inhibition of the canonical NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, cell survival, and proliferation.
Primary Target: Inhibition of IκBα Phosphorylation
This compound is widely cited as an irreversible inhibitor of tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of the inhibitor of κB alpha (IκBα).[1][2][3][4][5] In unstimulated cells, IκBα binds to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα on two critical serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound prevents the initial phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the entire downstream signaling cascade.[4][6]
A Deeper Insight: Targeting the Ubiquitin System
More recent evidence suggests that the inhibitory action of this compound on the NF-κB pathway may occur upstream of IKK. Studies on the closely related compound Bay 11-7082, and by extension this compound, have revealed that it does not directly inhibit the kinase activity of the IKK complex. Instead, it appears to inactivate E2 ubiquitin-conjugating enzymes, specifically Ubc13 and UbcH7.[7][8][9]
These E2 enzymes are critical for the formation of Lys63-linked and linear polyubiquitin chains on upstream signaling molecules, a process essential for the activation of the IKK complex. By forming a covalent adduct with the reactive cysteine residues of these E2 enzymes, this compound prevents the ubiquitination events required for IKK activation.[7][8] This mechanism provides a more fundamental explanation for the observed inhibition of IκBα phosphorylation.
Caption: this compound inhibits NF-κB activation by targeting E2 enzymes.
Off-Target and NF-κB-Independent Effects
Beyond its effects on the NF-κB pathway, this compound can induce cellular responses through alternative mechanisms. These are critical considerations for interpreting experimental results.
Activation of MAP Kinase Pathways
Several studies have reported that this compound can activate c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[10] The activation of these stress-activated protein kinases can contribute to the induction of apoptosis. This effect is particularly relevant as both JNK and p38 MAPK pathways are implicated in apoptosis triggered by various cellular stressors.
NF-κB-Independent Apoptosis
This compound can induce apoptosis even in cell lines with low basal NF-κB activity, suggesting an NF-κB-independent mechanism of cell death.[1][6] This apoptotic response has been linked to the activation of the p38 MAPK pathway.[6] For example, the p38-specific inhibitor SB203580 has been shown to significantly reduce this compound-induced apoptosis.[6] Furthermore, this compound treatment can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of caspases-3, -8, and -9.[4][10]
References
- 1. Induction of apoptosis in p53-deficient L1210 cells by an I-kappa-B-alpha-inhibitor (this compound) via a NF-kappa-B-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. licorbio.com [licorbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
An In-Depth Technical Guide to the Bay 11-7085 NF-κB Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bay 11-7085, a widely used small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the core signaling concepts.
Core Mechanism of Action: Inhibition of IκBα Phosphorylation
This compound primarily functions as an irreversible inhibitor of the phosphorylation of IκBα (Inhibitor of NF-κB Alpha).[1][2][3] In the canonical NF-κB pathway, the activation by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) leads to the activation of the IκB kinase (IKK) complex.[4] This complex, particularly the IKKβ subunit, phosphorylates IκBα at specific serine residues. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.
The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically composed of p65/RelA and p50 subunits), allowing it to translocate from the cytoplasm into the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby activating the transcription of genes involved in inflammation, immunity, cell survival, and proliferation.[2]
This compound specifically and irreversibly inhibits the stimulus-induced phosphorylation of IκBα.[1][2] By preventing this crucial step, this compound stabilizes the IκBα-NF-κB complex, effectively sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[6][7] While its primary described mechanism is the inhibition of IκBα phosphorylation, it is often referred to as an IKK inhibitor.[4][8]
Some studies have noted that this compound can also have effects independent of NF-κB inhibition, such as the activation of MAP kinases (JNK and p38), which may contribute to its ability to induce apoptosis.[2][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and cellular effects of this compound as reported in the literature.
Table 1: Inhibitory Concentrations and Selectivity
| Parameter | Value | Target/Stimulus | Notes | Source |
| IC50 | 10 µM | TNF-α-induced IκBα phosphorylation | This is the most frequently cited IC50 value for its primary activity. | [1][2][3][6][10][11][12] |
| IC50 | ~0.8 µM | IKKβ activity | A study suggests a much lower IC50 for direct IKKβ inhibition. | [13] |
| IC50 | 0.19 µM | Ubiquitin-specific protease USP7 | Demonstrates potential off-target effects on the ubiquitin system. | [11] |
| IC50 | 0.96 µM | Ubiquitin-specific protease USP21 | Further evidence of off-target activity. | [11] |
Table 2: Cellular Effects and Experimental Concentrations
| Cell Line(s) | Concentration(s) | Observed Effect(s) | Source |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | Inhibition of TNF-α-induced expression of E-selectin, VCAM-1, and ICAM-1 without cytotoxicity. | [1] |
| Caov-3 (Ovarian Cancer) | 5 µM | Attenuated basal and paclitaxel-induced IκBα phosphorylation; enhanced paclitaxel's inhibitory effect on cell viability. | [14] |
| HT-29 (Colon Cancer) | 5 mg/kg (in vivo) | Tested on human colon cancer xenografts in athymic mice. | [15] |
| Endometriotic Stromal Cells (ECSCs) | 10 µM | Inhibited cell proliferation, induced G0/G1 cell cycle arrest, and promoted apoptosis. | [8][16][17] |
| RAW 264.7 (Murine Macrophages) | 1-5 µM | Attenuated LPS-induced IκBβ degradation without affecting IκBα degradation at lower doses. | [18] |
| 143B & MG63 (Osteosarcoma) | 10 µM | Suppressed proliferation, reduced cell viability, and induced apoptosis. | [19] |
| Primary Malignant Glioma Cells | 10 µM | Decreased cell proliferation and/or survival. | [20] |
| Jurkat (T-cells) | Not specified | Abrogated PMA/ionomycin-induced IκBα phosphorylation and Bcl10 degradation. | [21] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize the effects of this compound.
Cell Culture and Treatment
This protocol provides a general framework for treating cultured cells with this compound.
-
Cell Seeding: Plate cells (e.g., HeLa, Caov-3, HUVEC) in appropriate multi-well plates (e.g., 6-well for Western blot, 96-well for viability assays) and culture in standard medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2 until they reach a desired confluency (typically 70-80%).[14]
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10-40 mM).[16][20] Store at -20°C. For experiments, dilute the stock solution in a culture medium to the final desired concentration (e.g., 1-20 µM).
-
Pre-treatment: For inhibition studies, pre-treat the cells with the this compound-containing medium for a specified time (e.g., 1 hour) before adding the stimulus.[1][7]
-
Stimulation: After pre-treatment, add the NF-κB activating stimulus (e.g., TNF-α at 10-100 units/ml or LPS at 1 µg/ml) for the desired duration (e.g., 15-30 minutes for phosphorylation studies, longer for gene expression).[1][18]
-
Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell lysis for reporter assays).
Western Blotting for IκBα Phosphorylation
This method is used to directly assess the inhibitory effect of this compound on its primary target.
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto an SDS-polyacrylamide gel (e.g., 10-12%) and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32) overnight at 4°C.[14][22] To normalize, probe a separate blot or strip and re-probe the same blot with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH).[14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to determine the DNA-binding activity of NF-κB, which is expected to decrease following treatment with this compound.
-
Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer method.
-
Probe Labeling: Synthesize a double-stranded oligonucleotide containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').[22] Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, infrared dye).[23][24]
-
Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.[23]
-
Specificity Controls: Include control reactions: a "cold" competition with a 100-fold excess of unlabeled probe and a non-specific competition with a mutated probe.[22]
-
Supershift Assay: To identify specific NF-κB subunits, pre-incubate the nuclear extract with an antibody against a specific subunit (e.g., p65 or p50) before adding the probe.[22]
-
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[25]
-
Detection: Detect the labeled probe by autoradiography (for 32P) or appropriate imaging systems for non-radioactive labels.[23] A decrease in the shifted band in the this compound-treated lane indicates reduced NF-κB DNA binding.
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene driven by multiple copies of the NF-κB consensus sequence (e.g., pElam-luc) and a control plasmid (e.g., Renilla luciferase) for normalization.[14]
-
Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the cells with this compound and/or a stimulus as described in the general treatment protocol.
-
Cell Lysis and Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A reduction in normalized luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.[14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]
- 3. This compound (1743) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RING finger protein 11 (RNF11) modulates susceptibility to 6-OHDA-induced nigral degeneration and behavioral deficits through NF-κB signaling in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. adooq.com [adooq.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. NF-κB | DC Chemicals [dcchemicals.com]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. apexbt.com [apexbt.com]
- 17. Application of the nuclear factor-kappaB inhibitor this compound for the treatment of endometriosis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. researchgate.net [researchgate.net]
- 20. orbi.uliege.be [orbi.uliege.be]
- 21. Negative feedback loop in T cell activation through IκB kinase-induced phosphorylation and degradation of Bcl10 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JCI - Maturational differences in lung NF-κB activation and their role in tolerance to hyperoxia [jci.org]
- 23. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. licorbio.com [licorbio.com]
- 25. ask-force.org [ask-force.org]
An In-depth Technical Guide on the Effects of Bay 11-7085 on Gene Expression
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bay 11-7085 is a widely utilized small molecule inhibitor primarily known for its anti-inflammatory properties. Its principal mechanism of action is the irreversible inhibition of tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα, the inhibitory subunit of the nuclear factor-kappa B (NF-κB) transcription factor.[1][2] By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity. This leads to a significant downregulation of a wide array of NF-κB target genes, including those involved in inflammation, cell survival, and proliferation. This guide provides a comprehensive overview of this compound, its mechanism, its dose-dependent effects on gene expression, and detailed experimental protocols for its use in research settings.
Mechanism of Action: The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli, stress, and infection. In its inactive state, NF-κB dimers (most commonly p65/p50) are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This unmasks a nuclear localization sequence on the NF-κB subunits, allowing them to translocate to the nucleus and activate the transcription of target genes.
This compound acts by irreversibly inhibiting the IKK-mediated phosphorylation of IκBα, thereby preventing its degradation.[2][3] This stabilizes the IκBα-NFκB complex in the cytoplasm and serves as the primary mechanism for its inhibitory effects on gene expression. Studies have shown that this compound can also activate MAP kinases, such as JNK and p38, which may contribute to some of its biological effects independent of NF-κB.[4]
Interestingly, the effects of this compound are dose-dependent. Low concentrations (1–5 μM) have been shown to selectively inhibit LPS-induced IκBβ degradation without affecting IκBα degradation, leading to the attenuated expression of a specific subset of NF-κB target genes.[5] Higher concentrations (10–20 μM) prevent the degradation of both IκBα and IκBβ.[5]
Quantitative Effects of this compound on Gene Expression
This compound modulates a diverse set of genes primarily through the inhibition of NF-κB. The following tables summarize the quantitative effects reported across various studies.
Table 1: Effects on Pro-inflammatory Gene Expression
| Gene Target | Cell Type / Model | This compound Conc. | Observed Effect | Citation(s) |
|---|---|---|---|---|
| IL-1β | RAW 264.7 Macrophages | 0.5 - 1 µM | Significant attenuation of LPS-induced mRNA expression | [5][6] |
| IL-6 | RAW 264.7 Macrophages | 1 µM | Significant attenuation of LPS-induced expression | [5] |
| IL-6 | Tumor Cells | 10 µM (24h) | Decreased mRNA level | [7] |
| IL-8 | Tumor Cells | 10 µM (24h) | Decreased mRNA level | [7] |
| TNF-α | RAW 264.7 Macrophages | 1 - 5 µM | No effect on LPS-induced expression | [5] |
| iNOS | RAW 264.7 Cells | Not Specified | Decreased LPS-induced expression | [8] |
| COX-2 | RAW 264.7 Cells | Not Specified | Decreased LPS-induced expression | [8] |
| VCAM-1 | HUVEC | 10 µM | Inhibition of TNF-α-induced expression | [2] |
| ICAM-1 | HUVEC | 10 µM | Inhibition of TNF-α-induced expression | [2] |
| E-selectin | HUVEC | 10 µM | Inhibition of TNF-α-induced expression |[2] |
Table 2: Effects on Cell Survival and Apoptosis Gene Expression
| Gene Target | Cell Type / Model | This compound Conc. | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Bcl-2 | Endometriotic Stromal Cells | 10 µM (24h) | Downregulation of protein expression | [4] |
| Bcl-2 | Pancreatic Cancer Cells | 2 - 10 µM | Inhibition of protein expression | [9] |
| Bcl-XL | Endometriotic Stromal Cells | 10 µM (24h) | Downregulation of protein expression | [4] |
| XIAP | Pancreatic Cancer Cells | 2 - 10 µM | Inhibition of protein expression | [9] |
| XIAP | Ovarian Cancer Cells (Caov-3) | 5 µM (24h) | Attenuated protein expression | [10] |
| BIRC3 (c-IAP-2) | Colon Cancer Cells | Not Specified | Diminished expression | [11] |
| TRAF-1 | Colon Cancer Cells | Not Specified | Diminished expression | [11] |
| TRAF-1 | Tumor Cells | 10 µM (24h) | Decreased mRNA level | [7] |
| TRAF-2 | Colon Cancer Cells | Not Specified | Diminished expression | [11] |
| Anti-apoptotic Genes (BCL2A1, BCL-XL, XIAP, BIRC3) | RAW 264.7 Macrophages | 5 - 20 µM | Significant attenuation of LPS-induced expression |[6] |
Table 3: Effects on EMT and Metastasis-Related Gene Expression
| Gene Target | Cell Type / Model | This compound Conc. | Observed Effect | Citation(s) |
|---|---|---|---|---|
| SNAI2 | Pancreatic Cancer (in vivo) | Not Specified | 0.745-fold decrease in gene expression | [12] |
| TWIST1 | Pancreatic Cancer (in vivo) | Not Specified | 0.737-fold decrease in gene expression | [12] |
| N-Cadherin | Pancreatic Cancer (in vivo) | Not Specified | 0.377-fold decrease in gene expression | [12] |
| E-Cadherin | Pancreatic Cancer (in vivo) | Not Specified | 2.392-fold increase in gene expression | [12] |
| MMP7 | Pancreatic Cancer (in vivo) | Not Specified | 0.002-fold decrease in gene expression |[12] |
Detailed Experimental Protocols
The following are generalized protocols for studying the effects of this compound on gene expression. These should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HeLa, or a cancer cell line of interest) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control using an equivalent volume of DMSO.
-
Pre-treatment: Aspirate the old medium from the cells and replace it with medium containing the desired concentration of this compound or the vehicle control. Incubate for a pre-determined time, typically 1-3 hours.[5][13]
-
Stimulation: For experiments involving an inflammatory stimulus, add the agonist (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) directly to the medium containing this compound or vehicle.[5][14]
-
Incubation: Return the plates to the incubator for the desired stimulation period (e.g., 4-24 hours).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA or protein extraction.
Gene Expression Analysis by RT-qPCR
-
RNA Isolation: Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen). Homogenize the lysate and isolate total RNA using a column-based kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be ~2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing treated samples to the vehicle control.[13]
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway, exerting significant effects on the expression of genes crucial for inflammation, apoptosis, and cell motility. Its ability to downregulate pro-inflammatory cytokines and anti-apoptotic proteins underscores its therapeutic potential in inflammatory diseases and various cancers.[9] The dose-dependent nature of its activity allows for targeted inhibition of specific arms of the NF-κB pathway, providing a valuable tool for researchers.[5] The data and protocols presented in this guide offer a foundational resource for professionals seeking to explore and leverage the gene regulatory effects of this compound in their research and development endeavors.
References
- 1. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibiting IκBβ–NFκB signaling attenuates the expression of select pro-inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IκBβ/NFκB signaling prevents LPS-induced IL1β expression without increasing apoptosis in the developing mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. e-century.us [e-century.us]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. MUC1 Protein Expression in Tumor Cells Regulates Transcription of Proinflammatory Cytokines by Forming a Complex with Nuclear Factor-κB p65 and Binding to Cytokine Promoters: IMPORTANCE OF EXTRACELLULAR DOMAIN - PMC [pmc.ncbi.nlm.nih.gov]
Bay 11-7085: A Technical Guide for Studying Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bay 11-7085, a widely used inhibitor in the study of cytokine signaling pathways. This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols to facilitate its effective use in research and drug development.
Introduction: The Role of this compound in Cytokine Research
Cytokines are small, secreted proteins crucial for intercellular communication, particularly within the immune system.[1][2][3][4] They regulate a multitude of cellular processes, including inflammation, immune responses, and cell proliferation, primarily through the activation of intracellular signaling cascades.[3][4] Dysregulation of cytokine signaling is implicated in a wide range of diseases, from autoimmune disorders to cancer, making these pathways significant targets for therapeutic intervention.
One of the central signaling pathways activated by many pro-inflammatory cytokines is the Nuclear Factor-kappa B (NF-κB) pathway.[5] this compound is a well-characterized pharmacological agent that serves as a potent and irreversible inhibitor of NF-κB activation, making it an invaluable tool for dissecting the role of this pathway in cytokine-mediated cellular responses.[6][7][8][9]
Mechanism of Action: Inhibition of IκBα Phosphorylation
This compound exerts its inhibitory effect on the NF-κB signaling pathway by specifically and irreversibly targeting the phosphorylation of IκBα (Inhibitor of NF-κB alpha).[6][7][8][9] In resting cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to IκB proteins. Upon stimulation by cytokines such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines.
This compound prevents the initial phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the downstream signaling cascade.[10][11]
Figure 1: Mechanism of this compound in the NF-κB signaling pathway.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ for IκBα Phosphorylation Inhibition | 10 µM | TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVEC) | [6][8][10][11] |
| IC₅₀ for NF-κB Activation Inhibition | 8.5 µM | TNF-α-stimulated C2C12 myoblasts | [12] |
| Inhibition of Adhesion Molecule Expression (E-selectin, VCAM-1, ICAM-1) | 5-10 µM | TNF-α-stimulated HUVEC | [6][11] |
Table 2: Effects of this compound on Cytokine Production
| Cytokine | Effect | Cell Type/Stimulus | Concentration of this compound | Reference |
| IL-1β | Suppression | LPS-stimulated chicken theca cells | Not specified | [13] |
| IL-6 | Suppression | LPS-stimulated chicken theca cells | Not specified | [13] |
| IL-6 | Abolished Production | NiSO₄-induced human dendritic cells | 3 µM | [14] |
| IL-8 | Abolished Production | NiSO₄-induced human dendritic cells | 3 µM | [14] |
| IL-12p40 | Abolished Production | NiSO₄-induced human dendritic cells | 3 µM | [14] |
| IL-17 | Reduced Protein Levels | Ovalbumin-challenged mouse lung tissue | Not specified | [15] |
| CXCLi2 | Suppression | LPS-stimulated chicken theca cells | Not specified | [13] |
| IFN-β | Suppression | LPS-stimulated chicken theca cells | Not specified | [13] |
| NO | Decreased Production | LPS-stimulated RAW 264.7 macrophages | 1-10 µM | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Cell Culture and Treatment
This protocol outlines a general procedure for treating cultured cells with this compound.
Figure 2: General workflow for cell treatment with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile, tissue culture-treated plates/flasks
-
Cell line of interest
-
Cytokine/stimulus of interest (e.g., TNF-α, LPS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.
-
Overnight Incubation: Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. Store the stock solution at -20°C or -80°C for long-term storage.[17]
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to achieve the desired final treatment concentrations (e.g., 1-20 µM).[6] It is crucial to also prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for a pre-determined time, typically 30 minutes to 1 hour, to allow for cellular uptake of the inhibitor.[14][17]
-
Stimulation: Add the cytokine stimulus directly to the culture medium at the desired final concentration.
-
Incubation: Incubate the cells for the appropriate duration depending on the endpoint being measured (e.g., 15-30 minutes for phosphorylation events, 6-24 hours for gene expression or cytokine secretion).
-
Harvesting: After the incubation period, harvest the cells or cell culture supernatant for downstream analysis.
Western Blotting for NF-κB Pathway Activation
This protocol describes the detection of key proteins in the NF-κB pathway by Western blotting to assess the effect of this compound.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the harvested cell pellets on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IκBα) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with other antibodies, such as total IκBα or a loading control like β-actin, to ensure equal protein loading.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol details the quantification of secreted cytokines in cell culture supernatants using an ELISA.
Materials:
-
Cell culture supernatants from treated and control cells
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate several times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for at least 1 hour to prevent non-specific binding.
-
Sample and Standard Incubation: Add the cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Off-Target Effects and Considerations
While this compound is a widely used and effective inhibitor of the NF-κB pathway, it is important for researchers to be aware of potential off-target effects. Some studies have suggested that at higher concentrations, this compound may have effects independent of NF-κB inhibition.[7][18] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to validate the specificity of the observed effects. It is also recommended to confirm key findings using complementary approaches, such as genetic knockdown or knockout of NF-κB pathway components.
Conclusion
This compound is an indispensable tool for researchers investigating the intricate roles of cytokine signaling, particularly through the NF-κB pathway. Its ability to potently and irreversibly inhibit IκBα phosphorylation provides a specific means to probe the downstream consequences of NF-κB activation. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively leverage this compound to advance our understanding of inflammatory processes and contribute to the development of novel therapeutics for a host of cytokine-driven diseases.
References
- 1. Cytokine receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Cytokine Signaling Pathways in Drug Development - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 美国GlpBio - this compound | NK-κB activation inhibitor | Cas# 196309-76-9 [glpbio.cn]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of TLR Ligands on the Expression of Cytokines and Possible Role of NFκB in its Process in the Theca of Chicken Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
Initial Characterization of Bay 11-7085 in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of Bay 11-7085, a widely used small molecule inhibitor, in various cell lines. It covers its core mechanism of action, cellular effects, and the experimental protocols used for its characterization, presenting quantitative data in a structured format and visualizing key pathways and workflows.
Core Mechanism of Action: Inhibition of the NF-κB Pathway
This compound is primarily characterized as a selective and irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Its principal mechanism involves the inhibition of IκBα (inhibitor of NF-κB alpha) phosphorylation.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to IκB proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated.[3][4] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[1][5]
This compound specifically prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the downstream activation of NF-κB.[1][6] The reported IC50 value for the inhibition of TNFα-induced IκBα phosphorylation is approximately 10 μM.[1][2][6][7] While it is widely used to implicate the canonical IKK complex in cellular events, some studies suggest that this compound does not directly inhibit IKKs but rather suppresses their activation.[4]
References
A Technical Guide to Bay 11-7085: A Chemical Probe for NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Bay 11-7085, a widely utilized chemical probe for investigating the Nuclear Factor-κB (NF-κB) signaling pathway. It covers its mechanism of action, quantitative data, experimental protocols, and critical considerations for its use in research.
Introduction to this compound and NF-κB
Nuclear Factor-κB (NF-κB) is a family of transcription factors that plays a pivotal role in regulating a vast array of biological processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB pathway is implicated in numerous diseases, such as chronic inflammatory conditions, autoimmune disorders, and cancer.[2][3]
This compound is a synthetic compound that has been extensively used as a chemical tool to probe the NF-κB pathway.[4] It is primarily recognized as an inhibitor of NF-κB activation, making it a valuable agent for dissecting the roles of this pathway in various cellular contexts.[5] This document serves as a comprehensive resource for researchers employing this compound, detailing its biochemical properties, mechanisms, and practical applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Proper handling and storage are crucial for maintaining its stability and activity.
| Property | Value |
| Chemical Name | (E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile[5] |
| Alternative Names | Bay 11-7083 |
| CAS Number | 196309-76-9[6] |
| Molecular Formula | C₁₃H₁₅NO₂S[6] |
| Molecular Weight | 249.33 g/mol [6] |
| Appearance | White solid[6] |
| Solubility | DMSO: ≥12.45 mg/mL[5], Ethanol: 20 mg/mL[7] |
Mechanism of Action
This compound's primary mechanism involves the inhibition of the canonical NF-κB signaling pathway. However, recent evidence has revealed a more complex mode of action, including off-target effects that are critical for data interpretation.
The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1).[8] In resting cells, NF-κB dimers (most commonly p50/RelA) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα.[8] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer to translocate into the nucleus and activate the transcription of target genes.
This compound is characterized as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation with an IC₅₀ of approximately 10 μM.[7][9] By preventing IκBα phosphorylation, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[10] This inhibition leads to the downregulation of NF-κB target genes, including those encoding adhesion molecules like E-selectin, VCAM-1, and ICAM-1.[10][11]
For context, the non-canonical NF-κB pathway is a distinct signaling cascade. It is activated by a different subset of stimuli, such as lymphotoxin B (LTβ) or B-cell activating factor (BAFF). This pathway is NEMO-independent and relies on the NF-κB-inducing kinase (NIK) and a homodimer of IKKα.[12] NIK activation leads to the phosphorylation of the NF-κB precursor protein p100, which is then processed by the proteasome into its mature p52 form. This generates active RelB/p52 heterodimers that translocate to the nucleus.[8] this compound is not considered a primary inhibitor of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The non-canonical NF-κB pathway in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 196309-76-9 | WHA30976 | Biosynth [biosynth.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A single NFκB system for both canonical and non-canonical signaling - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Bay 11-7085 and its Anti-Cancer Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 11-7085 is a well-characterized small molecule inhibitor with significant potential in oncology research and development. Primarily known for its irreversible inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines and in preclinical animal models. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.
Core Mechanism of Action
This compound exerts its primary anti-cancer effects by targeting the NF-κB signaling pathway, a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis.[1][2] NF-κB is often constitutively active in cancer cells, contributing to their survival and resistance to therapy.[3]
The canonical NF-κB pathway is initiated by various stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[4] Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target genes.[4] Many of these target genes are anti-apoptotic, including Bcl-2 and XIAP.[5][6]
This compound functions as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[7] By preventing the phosphorylation of IκBα, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and subsequent transcriptional activity.[1][8] This inhibition of the pro-survival NF-κB pathway sensitizes cancer cells to apoptosis.
Beyond its well-established role in NF-κB inhibition, emerging research has shown that this compound can also directly inhibit the NLRP3 inflammasome, a multiprotein complex involved in inflammation.[9] This inhibition is independent of its effects on NF-κB and occurs through the alkylation of cysteine residues in the NLRP3 ATPase region.[9]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Ramos | Burkitt's Lymphoma | 0.7 | Cell Viability | [10] |
| HGC-27 | Gastric Cancer | 4.23 (72h) | Cell Viability | [3] |
| MKN-45 | Gastric Cancer | 5.88 (72h) | Cell Viability | [3] |
| A2780 | Ovarian Cancer | 2.6 | Cell Viability (SRB) | [1] |
| BXPC-3 | Pancreatic Cancer | - | - | [1] |
| DBTRG-05MG | Glioblastoma | - | - | [1] |
| MDA-MB-231 | Breast Cancer | - | - | [1] |
| SK-OV-3 | Ovarian Cancer | 5 | Cell Viability (Luciferase) | [1] |
| HUVEC | Endothelial Cells | 10 | IκBα Phosphorylation | [7] |
Table 2: Apoptotic Effects of this compound
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | Apoptosis Induction | Reference |
| SW1990 | Pancreatic Cancer | Dose-dependent | - | Significant increase in apoptosis rate | [6] |
| BAR-T | Barrett's Esophagus | 5 | - | Sensitizes to UV-B induced apoptosis | [11] |
| 786-0 | Renal Carcinoma | 20 | 24h, 48h | Increased cell death (TUNEL) | [12] |
| Caki-1 | Renal Carcinoma | 20 | 24h, 48h | Increased cell death (TUNEL) | [12] |
| HT-29 | Colon Cancer | 20 | 8h (readhesion) | Induction of apoptosis (Cleaved PARP) | [5] |
| Su.86.86 | Pancreatic Cancer | various | 8h (readhesion) | Induction of apoptosis (Cleaved PARP) | [5] |
| PL-45 | Pancreatic Cancer | various | 8h (readhesion) | Induction of apoptosis (Cleaved PARP) | [5] |
Detailed Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is adapted from a study on endometriotic cyst stromal cells.[13]
-
Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well flat-bottomed microplate in DMEM supplemented with 10% FBS. Incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add 200 µL of experimental medium containing various concentrations of this compound (e.g., 0.01–10 µM).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
WST-1 Addition: Add 20 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for an additional 4 hours at 37°C.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as the ratio of the absorbance of treated cells to that of untreated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol is a general method for detecting apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include both adherent and floating cells in the analysis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered apoptotic.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is a standard method for detecting protein expression levels.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65, Bcl-2, XIAP, cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol is based on studies in athymic mice.[3][5][14]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., 5 mg/kg, twice weekly). A control group should receive the vehicle (e.g., DMSO).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
Analysis: At the end of the study, excise the tumors, weigh them, and perform histological and immunohistochemical analyses to assess apoptosis and proliferation.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This protocol outlines a non-radioactive method for detecting NF-κB DNA binding activity.[15][16]
-
Nuclear Extract Preparation:
-
Wash cells with cold PBS and resuspend in a hypotonic lysis buffer.
-
Incubate on ice and then homogenize.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer and incubate on ice with agitation.
-
Centrifuge at high speed and collect the supernatant containing the nuclear proteins.
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract (5-10 µg) with a binding buffer containing poly(dI-dC) (a non-specific competitor DNA).
-
Add a labeled (e.g., biotinylated or fluorescently labeled) double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence.
-
For competition assays, add an excess of unlabeled probe to a separate reaction.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
Transfer the DNA-protein complexes to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescent detection, or direct fluorescence imaging for fluorescently labeled probes).
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway with well-documented anti-cancer properties. Its ability to induce apoptosis and sensitize cancer cells to conventional therapies makes it a valuable tool for cancer research. This technical guide provides a foundational understanding of this compound, offering researchers the necessary information and protocols to effectively utilize this compound in their studies. Further investigation into the full therapeutic potential of this compound, particularly in combination with other anti-cancer agents, is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. licorbio.com [licorbio.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. WO2011130395A1 - Inhibitors of flip to treat cancer - Google Patents [patents.google.com]
- 6. e-century.us [e-century.us]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Repurposing Kinase Inhibitor this compound to Combat Staphylococcus aureus and Candida albicans Biofilms [frontiersin.org]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Cytotoxicity of NF-kappaB inhibitors this compound and caffeic acid phenethyl ester to Ramos and other human B-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Targeting a unique EGFR epitope with monoclonal antibody 806 activates NF-κB and initiates tumour vascular normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of IκBα phosphorylation potentiates regulated cell death induced by azidothymidine in HTLV-1 infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systemic Inhibition of NF-κB Activation Protects from Silicosis | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Bay 11-7085 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bay 11-7085, a potent and irreversible inhibitor of Nuclear Factor-kappa B (NF-κB) activation, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design.
Mechanism of Action
This compound functions as a selective inhibitor of IκBα phosphorylation.[1] In the canonical NF-κB signaling pathway, the phosphorylation of IκBα by IκB kinase (IKK) is a critical step that leads to the ubiquitination and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. This compound irreversibly inhibits TNFα-induced IκBα phosphorylation, thereby preventing NF-κB activation.[1][2] The IC50 for the inhibition of IκBα phosphorylation is approximately 10 μM.[1][3][4]
Core Applications in Cell Culture
This compound is widely utilized in cell biology research to:
-
Inhibit Inflammation: By blocking the NF-κB pathway, this compound can effectively reduce the expression of pro-inflammatory cytokines and adhesion molecules.[1][4]
-
Induce Apoptosis: Inhibition of the pro-survival NF-κB pathway can sensitize cells to apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines.[5][6]
-
Inhibit Cell Proliferation and Induce Cell Cycle Arrest: By modulating the expression of genes that regulate the cell cycle, this compound can inhibit cell proliferation and cause cell cycle arrest, typically at the G0/G1 phase.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell culture, compiled from various studies.
Table 1: Effective Concentrations and Incubation Times
| Cell Line/Type | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| Endometriotic Stromal Cells (ECSCs) | 0.01 - 10 | 48 hours | Inhibition of cell viability and proliferation | [5][7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ~20 | 16 hours | Inhibition of TNFα-induced adhesion molecule expression | [1] |
| Human Osteosarcoma Cells (143B and MG63) | Not Specified | Not Specified | Repressed proliferation, survival, migration, and invasion; increased apoptosis | [8] |
| HTLV-1 Infected Cells (MT-2) | 1 | 24 hours | Potentiation of AZT-induced apoptosis | [9] |
| Pancreatic Cancer Cells (SW1990) | Not Specified | Not Specified | Enhanced radiosensitivity | [10] |
Table 2: IC50 and EC50 Values
| Parameter | Cell Line/Condition | Value (µM) | Reference |
| IC50 (IκBα phosphorylation) | TNFα-induced | 10 | [1][3][4] |
| IC50 (NF-κB activation) | IL-1-alpha-induced in HeLa cells | 0.1 | [1] |
| IC50 (Antitumor activity) | Human A2780 cells | 2.6 | [1] |
| EC50 (Cytotoxicity) | Human BxPC3 cells | 3.5 | [1] |
| EC50 (Cytotoxicity) | Human SK-OV-3 cells | 5 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO at concentrations greater than 12.5 mg/mL.[5]
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 2.49 mg of this compound (MW: 249.33 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for several months.[5][11] Avoid repeated freeze-thaw cycles. For short-term storage (up to 2 weeks), the solution can be kept at 4°C.[12]
General Cell Treatment Protocol
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. It is crucial to also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qRT-PCR.
Cell Viability/Proliferation Assay (MTT/WST-1 Assay)
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.[7]
-
Treat cells with a range of this compound concentrations (e.g., 0.01 - 20 µM) and a vehicle control for the desired duration (e.g., 24 or 48 hours).[7]
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[7]
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT, 450 nm for WST-1) using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Flow Cytometry
-
Culture cells (e.g., 1 x 10^6) in the presence or absence of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution and the sub-G1 population (indicative of apoptosis) using a flow cytometer.[7]
Western Blot Analysis for Apoptosis-Related Proteins
-
Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[13]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9) overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Reverse Transcription PCR (qRT-PCR)
-
Treat cells with this compound as required.
-
Isolate total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[9]
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 美国GlpBio - this compound | NK-κB activation inhibitor | Cas# 196309-76-9 [glpbio.cn]
- 5. apexbt.com [apexbt.com]
- 6. Application of the nuclear factor-kappaB inhibitor this compound for the treatment of endometriosis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The NF-κB pathway is critically implicated in the oncogenic phenotype of human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of IκBα phosphorylation potentiates regulated cell death induced by azidothymidine in HTLV-1 infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
Unlocking the Potential of NF-κB Inhibition: Optimal In Vitro Use of Bay 11-7085
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating inflammatory diseases, cancer, and other conditions driven by nuclear factor-kappa B (NF-κB) signaling, establishing the optimal in vitro working concentration of inhibitors is paramount. This application note provides a comprehensive guide to the use of Bay 11-7085, a widely utilized irreversible inhibitor of IκBα phosphorylation, detailing its effective concentrations, experimental protocols, and the signaling pathways it modulates.
This compound has been demonstrated to effectively inhibit the activation of NF-κB, a key transcription factor involved in immunity, inflammation, cell survival, and proliferation. By preventing the phosphorylation and subsequent degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of target genes. This inhibitory action makes it a valuable tool for studying the pathological roles of NF-κB and for the initial stages of drug discovery.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. The following tables summarize key quantitative data from various in vitro studies.
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 for IκBα phosphorylation | ~10 µM | TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVEC) | [1][2][3][4][5] |
| Inhibition of Adhesion Molecule Expression | 5-10 µM | TNF-α-induced E-selectin, VCAM-1, and ICAM-1 in HUVEC | [5] |
| Apoptosis Induction | ~20 µM | Colon cancer cells (DLD-1 and HT-29) | [6] |
| Inhibition of Cell Proliferation | 0.01–10 µM | Ovarian endometriotic cyst stromal cells (ECSCs) | [7][8] |
| Minimum Inhibitory Concentration (MIC) | 4 µg/ml | Methicillin-resistant Staphylococcus aureus (MRSA) | [9][10] |
| EC50 for Growth Inhibition | 2.3 µM | Naegleria fowleri trophozoites | [11] |
| Cell Line | Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | Inhibition of TNFα-induced expression of adhesion molecules without detectable cytotoxicity. | [1][2] |
| Ovarian endometriotic cyst stromal cells (ECSCs) | 0.01–10 µM | Inhibition of cell proliferation and DNA synthesis, induction of apoptosis and G0/G1 cell cycle arrest. | [7][8] |
| Human B-lymphoma cell lines (Ramos) | Not specified | Cytotoxicity | [5] |
| Colon cancer cells (DLD-1, HT-29) | ~20 µM | Induction of apoptosis in readhering cells. | [6] |
| HEK293 | 31.7 µM (EC50 for NF-κB reporter) | Agonistic effect on NF-κB expression at lower concentrations. | [12] |
| Staphylococcus aureus (MRSA) | 4 µg/ml (MIC) | Bactericidal activity. | [9][10] |
| Candida albicans | 0.5–1 µg/ml (MIC) | Antifungal activity. | [9] |
| Naegleria fowleri | 1.4-2.3 µM (EC50) | Growth inhibition. | [11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and its application in experimental settings, the following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for assessing its inhibitory effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]
- 5. xcessbio.com [xcessbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Application of the nuclear factor-kappaB inhibitor this compound for the treatment of endometriosis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing Kinase Inhibitor this compound to Combat Staphylococcus aureus and Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Repurposing Kinase Inhibitor this compound to Combat Staphylococcus aureus and Candida albicans Biofilms [frontiersin.org]
- 11. Frontiers | In Vitro Efficacy of Ebselen and BAY 11-7082 Against Naegleria fowleri [frontiersin.org]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Bay 11-7085 for Western Blot Analysis
Introduction
Bay 11-7085 is a well-characterized anti-inflammatory compound widely used in cell biology and drug development research. It functions as a selective and irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The primary mechanism of action involves the inhibition of tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα (inhibitor of kappa B), a critical step in the activation of NF-κB.[3] By preventing the phosphorylation and subsequent degradation of IκBα, this compound ensures that NF-κB is sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its target genes.[2][4] These target genes are involved in a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis.[2][5]
Western blot analysis is an indispensable technique for elucidating the effects of this compound on cellular signaling. This method allows researchers to quantify changes in the phosphorylation state of key proteins, such as IκBα, and to measure the expression levels of downstream targets of the NF-κB pathway. Common applications include verifying the inhibition of IκBα phosphorylation, assessing the nuclear translocation of the NF-κB p65 subunit, and determining the impact on apoptosis-related proteins like caspases and members of the Bcl-2 family.[5][6][7]
Mechanism of Action
Under basal conditions, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by its binding to the inhibitory protein IκBα. Upon stimulation by various agents such as lipopolysaccharide (LPS) or cytokines like TNF-α, the IκB kinase (IKK) complex is activated.[3] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory and anti-apoptotic genes. This compound specifically inhibits the phosphorylation of IκBα, thereby stabilizing the NF-κB-IκBα complex in the cytoplasm and preventing downstream signaling.[1][2]
Quantitative Data Summary
The following table summarizes typical concentrations and effects of this compound as reported in the literature for in vitro cell-based assays.
| Parameter | Value / Observation | Cell Types / Context | Citations |
| IC₅₀ | ~10 µM | For TNFα-induced IκBα phosphorylation | [1][2][3] |
| Working Concentration | 1 - 20 µM | Most cell types; optimal concentration should be determined empirically. | [1][4][8][9] |
| High Concentration Effects | 50 - 100 µM | Can induce significant cytotoxicity and cell death. | [10] |
| Pre-treatment Time | 30 minutes - 1 hour | Typically applied before adding the stimulus (e.g., LPS, TNF-α). | [8][11] |
| Total Treatment Time | 1 - 24 hours | Varies depending on the specific endpoint being measured. | [1][7] |
| Observed Effects | Inhibition of IκBα phosphorylation | HUVEC, Caov-3 cells | [3][12] |
| Downregulation of Bcl-2 & Bcl-xL | Endometriotic cyst stromal cells (ECSCs) | [5][7] | |
| Upregulation of cleaved caspases-3, -8, -9 | Endometriotic cyst stromal cells (ECSCs) | [5][7] | |
| Inhibition of NF-κB p65 nuclear translocation | RAW 264.7 macrophages | [4] |
Signaling Pathway and Experimental Workflow
Caption: NF-κB signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway [kjpp.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Pro-inflammatory Signaling in a 3D Organotypic Skin Model after Low LET Irradiation—NF-κB, COX-2 Activation, and Impact on Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
Bay 11-7085: In Vivo Administration and Dosage Protocols
Application Notes for Researchers and Drug Development Professionals
Bay 11-7085 is a widely utilized small molecule inhibitor in biomedical research, primarily recognized for its irreversible inhibition of IκBα (inhibitor of nuclear factor kappa B alpha) phosphorylation.[1][2][3] This action effectively blocks the activation of the NF-κB (nuclear factor kappa B) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[1][4] Consequently, this compound has demonstrated anti-inflammatory and anti-cancer effects in various in vivo models.[1][5][6] Beyond its canonical effect on NF-κB, this compound has also been reported to activate MAP kinases and induce apoptosis through NF-κB-independent mechanisms.[1][4]
These notes provide a comprehensive overview of the in vivo applications of this compound, with a focus on administration routes, established dosages in different animal models, and detailed experimental protocols.
Mechanism of Action: NF-κB Signaling
The primary mechanism of this compound involves the inhibition of TNF-α-stimulated IκBα phosphorylation, with an IC50 of approximately 10 μM.[1][2][3] In the canonical NF-κB pathway, pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. This compound prevents the initial phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[6]
Figure 1: NF-κB Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The effective in vivo dosage of this compound can vary significantly depending on the animal model, disease context, and administration route. The following tables summarize reported dosages and formulation methods.
Table 1: In Vivo Dosage and Administration of this compound in Various Animal Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Frequency | Reference |
| Athymic Nude Mice | Ovarian Cancer (Caov-3 xenograft) | 5 mg/kg | Intraperitoneal (i.p.) | 3 times weekly | [5] |
| Athymic Nude Mice | Colon Cancer (HT-29 & HCT-116 seeding) | 5 mg/kg | Intraperitoneal (i.p.) | Twice weekly | [6][7] |
| Neonatal Mice | Hyperoxia-induced Lung Injury | Not specified in snippet | Injection | Not specified | [8] |
| C. elegans | MRSA Infection | 7.14 µg/ml | In culture medium | Continuous | [9] |
Table 2: Example Formulations for In Vivo Administration of this compound
| Administration Route | Vehicle Components | Preparation Steps | Notes | Reference |
| Injection (i.p.) | DMSO, PEG300, Tween80, ddH₂O | 1. Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/ml). 2. Add 50 µL of stock to 400 µL of PEG300 and mix until clear. 3. Add 50 µL of Tween80 and mix until clear. 4. Add 500 µL of ddH₂O to reach a final volume of 1 mL. | The mixed solution should be used immediately for optimal results. | [2][3] |
| Injection (i.p.) | DMSO, Corn Oil | 1. Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/ml). 2. Add 50 µL of the clear DMSO stock to 950 µL of corn oil and mix evenly. | The mixed solution should be used immediately. | [2][3] |
| Oral Administration | Carboxymethylcellulose sodium (CMC-Na) | 1. Add this compound powder to a CMC-Na solution (e.g., to achieve ≥5 mg/ml). 2. Mix evenly to obtain a homogeneous suspension. | This formulation is suitable for oral gavage. | [3] |
Note: this compound is insoluble in water.[3][10] Proper solubilization in a vehicle like DMSO is crucial before dilution for in vivo use.
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: Ovarian Cancer Intra-abdominal Dissemination Model in Athymic Nude Mice
This protocol is adapted from a study investigating the efficacy of this compound in combination with paclitaxel.[5]
1. Cell Culture and Animal Model Preparation:
-
Culture Caov-3 human ovarian cancer cells under standard conditions.
-
Harvest cells using 0.25% trypsin-PBS-EDTA, wash with medium and then PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10⁶ cells per 200 µL.
-
Inject 1 x 10⁶ Caov-3 cells intraperitoneally into 5-week-old female nu/nu athymic mice.
2. Treatment Regimen:
-
Allow tumors to establish for two weeks post-inoculation.
-
Prepare this compound for injection (refer to Table 2 for formulation).
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal injection, three times per week for four weeks.
-
For combination therapy studies, paclitaxel can be administered concurrently (e.g., 20 mg/kg, i.p., three times weekly).
-
Include control groups receiving vehicle only and/or paclitaxel alone.
3. Endpoint Analysis:
-
Monitor mice for signs of distress and measure body weight regularly.
-
At the end of the treatment period, euthanize the mice.
-
Quantify the extent of intra-abdominal tumor dissemination and the volume of ascites produced.
-
Excise tumors for further analysis (e.g., histology, Western blot for NF-κB pathway markers).
Protocol 2: Colon Cancer Intra-abdominal Seeding Model in Athymic Nude Mice
This protocol is designed to assess the ability of this compound to prevent the seeding and implantation of colon cancer cells in the peritoneal cavity.[6][7]
1. Cell and Animal Preparation:
-
Culture HT-29 or HCT-116 human colon cancer cells.
-
Use athymic nude mice for the study.
2. Treatment and Tumor Cell Inoculation:
-
Administer an initial dose of this compound (5 mg/kg, i.p.) or vehicle (e.g., DMSO) to the mice.
-
Twenty-four hours after the initial treatment, harvest and transiently suspend the colon cancer cells.
-
Inject the suspended cancer cells into the abdominal cavities of the mice.
-
Continue to administer this compound (5 mg/kg, i.p.) or vehicle twice weekly for a total of 21 days.
3. Endpoint Analysis:
-
At day 21, euthanize the mice.
-
Perform a necropsy to count the number of tumor implants throughout the peritoneal cavity.
-
Measure the size and weight of the tumors.
-
Tissues can be collected for immunohistochemical analysis to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Figure 2: General Experimental Workflow for In Vivo this compound Studies.
References
- 1. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Maturational differences in lung NF-κB activation and their role in tolerance to hyperoxia [jci.org]
- 9. Repurposing Kinase Inhibitor this compound to Combat Staphylococcus aureus and Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing Bay 11-7085 to Inhibit TNF-α Induced NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of immune and inflammatory responses, cell proliferation, and survival.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers.[1] Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the canonical NF-κB pathway.[4][5] Bay 11-7085 is a well-characterized small molecule inhibitor that effectively blocks this activation. These application notes provide detailed protocols and data for using this compound to inhibit TNF-α induced NF-κB activation in a research setting.
This compound acts as an irreversible inhibitor of the phosphorylation of IκBα (Inhibitor of κB alpha).[6][7][8] In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[2][5] Upon stimulation with TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[3][5] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[2][5] this compound specifically inhibits the TNF-α-induced phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[6][7][8]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line | Comments | Reference |
| IC₅₀ | ~10 µM | Endothelial Cells | For inhibition of TNF-α-induced IκBα phosphorylation. | [6][7][8][9] |
| IC₅₀ | 8.5 µM | C2C12 Myoblasts | For inhibition of TNF-α induced NF-κB activation in a luciferase reporter assay. | [9] |
| Working Concentration | 5 - 20 µM | Various | Effective concentrations for inhibiting NF-κB activation in cell culture. | [4][7][10] |
| Cytotoxicity | Not cytotoxic at 10 µM | HUVEC | No detectable cytotoxicity observed at the effective concentration for NF-κB inhibition. | [7][10] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the TNF-α induced NF-κB signaling pathway and the point of inhibition by this compound.
Caption: TNF-α/NF-κB pathway and this compound inhibition.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for studying the inhibitory effect of this compound on TNF-α induced NF-κB activation.
References
- 1. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The TNF-α/NF-κB signaling pathway has a key role in methamphetamine–induced blood–brain barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Bay 11-7085: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 11-7085 is a well-characterized pharmacological agent widely utilized in cell biology and cancer research to investigate the role of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It acts as an irreversible inhibitor of IκBα (inhibitor of kappa B alpha) phosphorylation, a critical step in the activation of NF-κB.[1][2] By preventing the degradation of IκBα, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, many of which are involved in cell survival, inflammation, and proliferation.[3][4] Consequently, this compound is a potent inducer of apoptosis in a variety of cell types, making it a valuable tool for studying programmed cell death.
These application notes provide a comprehensive overview of the experimental design for apoptosis assays using this compound, including detailed protocols and expected outcomes.
Mechanism of Action: Induction of Apoptosis
This compound primarily induces apoptosis by inhibiting the canonical NF-κB signaling pathway. In many cancer cells, NF-κB is constitutively active and promotes the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, as well as inhibitors of apoptosis proteins (IAPs).[5][6] By blocking NF-κB activation, this compound leads to the downregulation of these survival proteins, tipping the cellular balance towards apoptosis.[5][7]
The apoptotic cascade initiated by this compound often involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[5][7] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis in various cell lines. These data are compiled from multiple studies and are intended to serve as a guide for experimental design.
Table 1: Induction of Apoptosis by this compound in Various Cancer Cell Lines
| Cell Line | Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Detection Method | Percentage of Apoptotic Cells (%) | Reference |
| SW1990 | Pancreatic Cancer | 2 | 24 (post 5 Gy radiation) | Annexin V/PI | ~15 | [8] |
| SW1990 | Pancreatic Cancer | 6 | 24 (post 5 Gy radiation) | Annexin V/PI | ~25 | [8] |
| SW1990 | Pancreatic Cancer | 10 | 24 (post 5 Gy radiation) | Annexin V/PI | ~35 | [8] |
| U937 | Leukemia | 10 | 3 | Annexin V/PI | 70 | [9] |
| BAR-T | Barrett's Esophagus | 5 | 24 (post 200 J/m² UV-B) | Annexin V | ~30 | [10] |
| JJN-3 | Myeloma | 1 - 4 | 24 | MTS Assay | Dose-dependent decrease in viability | [11] |
| PEL Cell Lines | Primary Effusion Lymphoma | 5 | 24 | Annexin V | Dose-dependent increase | [12] |
| PEL Cell Lines | Primary Effusion Lymphoma | 10 | 24 | Annexin V | Dose-dependent increase | [12] |
Table 2: Effect of this compound on Caspase Activity
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Caspase Assayed | Fold Increase in Activity (vs. Control) | Reference |
| U937 | 2 | 3 | Caspase-3 | ~2 | [9] |
| U937 | 10 | 3 | Caspase-3 | 5.6 | [9] |
| T84 | 30 (with cytomix) | 24 | Caspase-3/7 | ~9 | [13] |
| Fetal PAEC | 2-4 (with LPS) | 6 | Caspase-3 | Significant increase | [14] |
Experimental Protocols
The following are detailed protocols for commonly used apoptosis assays in conjunction with this compound treatment.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is the most common method for quantifying apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 8. e-century.us [e-century.us]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. ecommons.aku.edu [ecommons.aku.edu]
- 13. molbiolcell.org [molbiolcell.org]
- 14. The NF-κB inhibitory Proteins IκBα and IκBβ Mediate Disparate Responses to Inflammation in Fetal Pulmonary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
preparing Bay 11-7085 stock solutions and storage
Application Notes and Protocols for Bay 11-7085
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions. This compound is a widely used small molecule inhibitor in cell biology and drug development research.
Introduction
This compound is an anti-inflammatory compound that acts as an irreversible inhibitor of the nuclear factor-κB (NF-κB) signaling pathway.[1][2] It specifically inhibits the phosphorylation of IκBα (inhibitor of κB alpha) stimulated by tumor necrosis factor-α (TNF-α), with an IC50 value of approximately 10 μM.[1] This inhibition prevents the degradation of IκBα, thereby blocking the translocation of the active NF-κB dimer to the nucleus.[2] Consequently, the expression of NF-κB target genes, including those for adhesion molecules like ICAM-1, VCAM-1, and E-selectin, is suppressed. Due to its critical role in modulating inflammation, apoptosis, and cell proliferation, this compound is a valuable tool for studying cellular processes regulated by NF-κB signaling.[2]
Data Presentation
For accurate preparation of stock solutions, refer to the following quantitative data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile | |
| Alternative Names | Bay 11-7083 | |
| CAS Number | 196309-76-9 | [1][3] |
| Molecular Formula | C₁₃H₁₅NO₂S | [1][3] |
| Molecular Weight | 249.33 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Purity | ≥98% (HPLC) | [1][3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥25 mg/mL (~100 mM) | [1][4][5] |
| Ethanol | ≥25 mg/mL (~100 mM) | [1][5] |
| PBS (pH 7.2) | Insoluble | [3][6] |
| Water | Insoluble | [5][7] |
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 3-4 years | [3][7] |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 1-2 years | [7][8][9] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1-6 months | [7][10] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[7][9]
Experimental Protocols
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhalation of dust.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[6][8][11]
Protocol for Preparing a 25 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 25 mM this compound stock solution.
Materials and Equipment:
-
This compound powder (MW: 249.33 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Methodology:
-
Calculate the required mass:
-
To prepare 1 mL (0.001 L) of a 25 mM (0.025 mol/L) solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.025 mol/L × 0.001 L × 249.33 g/mol
-
Mass (mg) = 6.23 mg
-
-
Weigh the compound:
-
Carefully weigh out 6.23 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
-
Dissolve the compound:
-
Add 1 mL of high-purity DMSO to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquot for storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
-
Store the stock solution:
Protocol for Preparing Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium.
Example: Preparing a 10 µM working solution for a cell culture experiment.
-
Thaw a single aliquot of the 25 mM stock solution at room temperature.
-
Perform a serial dilution. For instance, to dilute the 25 mM stock to a 10 µM working concentration in 1 mL of cell culture medium:
-
The required dilution factor is 25,000 µM / 10 µM = 2500.
-
Volume of stock needed = Total Volume / Dilution Factor = 1000 µL / 2500 = 0.4 µL.
-
Note: Pipetting such a small volume can be inaccurate. It is better to perform a two-step dilution.
-
-
Two-Step Dilution (Recommended):
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 4 µL of the 25 mM stock solution to 96 µL of cell culture medium. Mix well.
-
Step B (Final Working Solution): Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to achieve a final volume of 1 mL with a 10 µM concentration.
-
-
Mix the working solution gently by pipetting or inverting before adding it to your cell culture plates. Always prepare fresh working solutions immediately before use.
Visualization
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of this compound. In this pathway, an external stimulus like TNF-α activates the IKK complex, which then phosphorylates IκBα. This compound prevents this phosphorylation event, trapping NF-κB in the cytoplasm and inhibiting the transcription of its target genes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | 196309-76-9 | WHA30976 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound =98 HPLC,solid 196309-76-9 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound|196309-76-9|MSDS [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - CAS 196309-76-9 - Calbiochem | 196872 [merckmillipore.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Bay 11-7085: Application Notes and Protocols for Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 11-7085 is a widely utilized small molecule inhibitor in preclinical research, particularly in the investigation of inflammatory pathways. It functions as an irreversible inhibitor of the phosphorylation of IκBα (inhibitor of kappa B alpha), a critical step in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By preventing IκBα phosphorylation, this compound effectively blocks the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] This activity has established this compound as a valuable tool for studying the role of NF-κB in various inflammatory disease models and for evaluating the therapeutic potential of NF-κB inhibition.
These application notes provide a comprehensive overview of the use of this compound in mouse models of inflammation, including its mechanism of action, detailed experimental protocols, and a summary of its reported effects on inflammatory markers.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is a central pathway in the inflammatory response. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes involved in the inflammatory response.
This compound specifically and irreversibly inhibits the TNF-α-stimulated phosphorylation of IκBα, with a reported IC50 of approximately 10 μM.[2] This action prevents the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its function as a transcriptional activator of pro-inflammatory genes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory parameters as reported in different mouse models of inflammation.
Table 1: Effect of this compound on Cytokine Levels in Mouse Models of Inflammation
| Mouse Model | Dosage | Route | Cytokine | % Reduction vs. Control | Reference |
| DSS-induced Colitis | 20 mg/kg | Not Specified | TNF-α | Significant Suppression | [3] |
| DSS-induced Colitis | 20 mg/kg | Not Specified | IL-6 | Significant Suppression | [3] |
| OVA-induced Asthma | 20 mg/kg/day | i.p. | IL-17 | Significantly Reduced | [4][5] |
| OVA-induced Asthma | Not Specified | Not Specified | TNF-α | Significantly Decreased | [6] |
| OVA-induced Asthma | Not Specified | Not Specified | IL-1β | Significantly Decreased | [6] |
| OVA-induced Asthma | Not Specified | Not Specified | IL-4 | Significantly Decreased | [6] |
| OVA-induced Asthma | Not Specified | Not Specified | IL-5 | Significantly Decreased | [6] |
| OVA-induced Asthma | Not Specified | Not Specified | IL-13 | Significantly Decreased | [6] |
| IL-1β-induced Gastritis | 5 mg/kg (3x/week) | i.p. | IL-6 | Significantly Decreased | [7] |
| IL-1β-induced Gastritis | 5 mg/kg (3x/week) | i.p. | IL-1β | Significantly Decreased | [7] |
| IL-1β-induced Gastritis | 5 mg/kg (3x/week) | i.p. | TNF-α | Significantly Decreased | [7] |
Table 2: Effect of this compound on Clinical and Pathological Scores in Mouse Models of Inflammation
| Mouse Model | Dosage | Route | Parameter | Outcome | Reference |
| DSS-induced Colitis | 20 mg/kg | Not Specified | Body Weight Change | Lower reduction vs. mock | [3] |
| DSS-induced Colitis | 20 mg/kg | Not Specified | Diarrhea Score | Lower score vs. mock | [3] |
| DSS-induced Colitis | 20 mg/kg | Not Specified | Bleeding Score | Lower score vs. mock | [3] |
| DSS-induced Colitis | 20 mg/kg | Not Specified | Colon Shortening | Suppressed vs. mock | [3] |
| DSS-induced Colitis | 20 mg/kg | Not Specified | Histological Inflammation | Lower score vs. mock | [3] |
| IL-1β-induced Gastritis | 5 mg/kg (3x/week) | i.p. | Histopathologic Score | Significantly lower vs. DMSO | [7] |
Experimental Protocols
The following are generalized protocols for the application of this compound in a mouse model of inflammation, based on methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental design and animal model.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 400 (PEG400) (optional, for alternative vehicle)
-
Bovine Serum Albumin (BSA) (optional, for alternative vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve the required amount of this compound in DMSO to achieve a concentration of 20-50 mg/mL.[8]
-
Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C for future use.[9]
-
-
Working Solution Preparation (DMSO/Saline Vehicle):
-
On the day of injection, thaw the stock solution.
-
Dilute the stock solution with sterile 0.9% saline or PBS to the final desired concentration. For example, to prepare a 20 mg/kg dose for a 25g mouse in a 200 µL injection volume, you would need 0.5 mg of this compound. If your stock is 20 mg/mL, you would take 25 µL of the stock and add 175 µL of saline.
-
It is crucial to prepare the working solution fresh and use it on the same day.[2]
-
-
Working Solution Preparation (Alternative Vehicle):
-
Some studies have used a vehicle of polyethylene glycol 400 (PEG400) diluted in 5% BSA/water.[10] This may improve solubility and reduce potential DMSO toxicity.
-
To prepare this vehicle, dilute PEG400 to a 1:5 ratio in a 5% BSA solution in sterile water.
-
Dissolve this compound directly in this vehicle to the desired final concentration.
-
Note: Always perform a small-scale solubility test to ensure this compound remains in solution in your chosen vehicle at the final concentration. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%) to avoid solvent toxicity.
Protocol 2: Administration of this compound in a Mouse Model of Inflammation
Materials:
-
Prepared this compound working solution
-
Appropriate size syringes and needles (e.g., 27-30 gauge)
-
Mouse model of inflammation (e.g., DSS-induced colitis, OVA-induced asthma)
-
Control vehicle solution
Procedure:
-
Animal Handling and Dosing:
-
Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Weigh each mouse to accurately calculate the required injection volume.
-
The typical dosage of this compound ranges from 5 mg/kg to 20 mg/kg.[3][4][5][7][11] The optimal dose should be determined empirically for each specific model and experimental question.
-
Administer this compound via intraperitoneal (i.p.) injection.[4][5][7][11]
-
-
Treatment Schedule:
-
The treatment schedule will depend on the specific inflammation model.
-
For acute models, a single dose or daily doses for a short period may be sufficient. For example, in a murine asthma model, this compound was administered twice, on day 21 and day 24.[4][5]
-
For chronic models, treatment may be required several times a week for a longer duration. For instance, in a gastritis model, mice were injected three times a week for 5 weeks.[7]
-
-
Control Group:
-
Administer the vehicle solution (without this compound) to a control group of mice following the same injection volume and schedule. This is essential to control for any effects of the solvent or the injection procedure itself.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for clinical signs of inflammation (e.g., weight loss, diarrhea, changes in behavior).
-
At the end of the experiment, euthanize the mice and collect tissues and/or biological fluids (e.g., blood, bronchoalveolar lavage fluid, colon tissue) for analysis.
-
Assess inflammatory markers such as cytokine levels (e.g., by ELISA or qPCR), immune cell infiltration (e.g., by histology or flow cytometry), and tissue-specific pathological scores.
-
Concluding Remarks
This compound is a potent and effective inhibitor of the NF-κB signaling pathway, making it an invaluable tool for in vivo studies of inflammation. The provided protocols and data summaries offer a foundation for researchers to design and execute experiments using this compound in various mouse models. It is imperative to optimize dosage, vehicle, and treatment schedules for each specific experimental context and to adhere to all institutional guidelines for animal welfare. Careful experimental design, including appropriate controls, will ensure the generation of robust and reproducible data to further elucidate the role of NF-κB in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. e-century.us [e-century.us]
- 7. Overexpression of interleukin-1beta induces gastric inflammation and cancer and mobilizes myeloid-derived suppressor cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pro-inflammatory Signaling in a 3D Organotypic Skin Model after Low LET Irradiation—NF-κB, COX-2 Activation, and Impact on Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Maturational differences in lung NF-κB activation and their role in tolerance to hyperoxia [jci.org]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Bay 11-7085 Technical Support Center: Stability, Degradation, and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bay 11-7085 in cell culture experiments. This resource addresses common challenges related to the inhibitor's stability, degradation, and potential experimental artifacts to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It specifically targets and inhibits the phosphorylation of IκBα (inhibitor of kappa B alpha), the inhibitory subunit of NF-κB.[1][3] This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer (typically p65/p50) in the cytoplasm and blocking its translocation to the nucleus.[2] Consequently, the transcription of NF-κB target genes involved in inflammation, cell survival, and immune responses is suppressed.
2. What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is cell-type dependent and should be determined empirically. However, a common starting range is 5-10 µM.[4] It is crucial to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired biological effect while minimizing off-target effects and cytotoxicity.
3. How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Manufacturer guidelines suggest that stock solutions can be stored at -80°C for up to two years and at -20°C for one year.[1]
4. Is this compound stable in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect on NF-κB signaling | Degradation of this compound: The compound may have degraded in the cell culture medium over the course of the experiment. Suboptimal concentration: The concentration used may be too low for the specific cell type or experimental conditions. Improper storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Replenish media: For experiments longer than 24 hours, replace the media with fresh this compound. Optimize concentration: Perform a dose-response curve (e.g., 1-20 µM) to determine the optimal concentration. Proper aliquoting: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. |
| High levels of cell death or cytotoxicity | High concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.[5] DMSO toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells. Cell line sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of this compound. | Reduce concentration: Use the lowest effective concentration determined from a dose-response experiment. Control for DMSO: Ensure the final DMSO concentration is below 0.1% and include a vehicle control (DMSO only) in your experiments. Assess viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiment. |
| Off-target effects observed | Non-specific activity: At higher concentrations, this compound can exhibit off-target effects, including the activation of MAP kinases. | Use multiple inhibitors: Confirm your findings using another NF-κB inhibitor with a different mechanism of action (e.g., a proteasome inhibitor like MG-132). Lower concentration: Use the lowest effective concentration of this compound. Rescue experiments: If possible, perform rescue experiments by overexpressing a downstream effector to confirm specificity. |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response. Inconsistent inhibitor preparation: Errors in dilution or handling of this compound can lead to different effective concentrations. | Standardize protocols: Maintain consistent cell culture practices. Prepare fresh dilutions: Always prepare fresh working dilutions of this compound from a properly stored stock for each experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple sterile tubes or wells of a plate.
-
Place the samples in a cell culture incubator to mimic experimental conditions.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot.
-
Immediately analyze the concentration of the remaining this compound using a validated analytical method like HPLC or LC-MS/MS.[6] A standard curve of this compound in the same medium should be prepared for accurate quantification.
-
Plot the concentration of this compound as a function of time to determine its degradation profile and estimate its half-life in the medium.
Protocol for a Standard this compound Cell Treatment Experiment
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Stimulus for NF-κB activation (e.g., TNF-α, LPS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for downstream analysis (e.g., Western blot, qPCR)
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Prepare fresh working solutions of this compound and a vehicle control (DMSO) in complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic (typically <0.1%).
-
Pre-treat the cells with the this compound working solution or vehicle control for a predetermined amount of time (e.g., 1-2 hours) in the incubator.
-
Following pre-treatment, add the NF-κB stimulus (e.g., TNF-α) to the appropriate wells. Include a negative control group with no stimulus.
-
Incubate for the desired period to allow for NF-κB activation and downstream signaling.
-
After incubation, wash the cells with PBS and lyse them using an appropriate buffer for your intended downstream analysis (e.g., RIPA buffer for Western blotting to detect phosphorylated IκBα).
-
Analyze the cell lysates to assess the effect of this compound on the NF-κB pathway.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the canonical NF-κB signaling pathway.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for assessing the inhibitory effect of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes with this compound.
References
interpreting unexpected results with Bay 11-7085
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Bay 11-7085, an inhibitor of NF-κB activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of the NF-κB signaling pathway. It irreversibly inhibits the phosphorylation of IκBα (Inhibitor of kappa B alpha), which is a critical step for the activation of NF-κB.[1][2] By preventing IκBα phosphorylation, this compound ensures that IκBα remains bound to NF-κB, sequestering it in the cytoplasm and thus preventing its translocation to the nucleus to activate target gene expression. The reported IC50 for the stabilization of IκBα is approximately 10 μM.[1][2]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a common working concentration range is 5-10 μM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a solubility of at least 12.5 mg/mL.[1][4] Stock solutions are typically prepared in DMSO and can be stored at -20°C for several months.[1][4] To prepare a working solution, the DMSO stock can be further diluted in cell culture medium. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2] If you encounter solubility issues, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may help.[1][4]
Troubleshooting Guide
Unexpected Results and Potential Explanations
Problem 1: I am observing significant cell death or apoptosis that doesn't seem to be related to NF-κB inhibition.
Possible Cause 1: NF-κB-independent pro-apoptotic effects. this compound has been shown to induce apoptosis through mechanisms that are independent of its NF-κB inhibitory activity.[5] For instance, it can activate MAP kinases (MAPKs) like p38, which can contribute to apoptosis.[6]
Possible Cause 2: Induction of autophagy. this compound can induce autophagy, which in some cases can collaborate with apoptosis to promote cell death.[7] This has been observed in human synovial fibroblasts where this compound-induced autophagy preceded the cleavage of pro-Caspase 8.[7]
Possible Cause 3: Off-target effects on other kinases. While primarily targeting the IκB kinase (IKK), this compound may have off-target effects on other protein kinases, which could lead to unexpected cytotoxic effects.[8]
Troubleshooting Steps:
-
Investigate MAPK activation: Perform Western blot analysis to check for the phosphorylation status of p38, JNK, and ERK in your treated cells.
-
Assess autophagy markers: Monitor the levels of autophagy markers such as LC3B-II and p62/SQSTM1 by Western blot or immunofluorescence.
-
Use alternative NF-κB inhibitors: Compare the effects of this compound with other NF-κB inhibitors that have different mechanisms of action (e.g., proteasome inhibitors like MG-132, or other IKK inhibitors like Parthenolide) to see if the observed effect is specific to this compound.[3]
Problem 2: I am not observing the expected inhibition of my NF-κB target genes.
Possible Cause 1: Insufficient concentration or incubation time. The optimal concentration and treatment duration can vary significantly between cell lines.
Possible Cause 2: The inhibitor is not active. Improper storage or handling may have led to the degradation of the compound.
Possible Cause 3: Cell line resistance. Some cell lines may be resistant to the effects of this compound.[3]
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment: Test a range of concentrations (e.g., 1, 5, 10, 20 μM) and incubation times to determine the optimal conditions for your cell line.
-
Verify inhibitor activity: As a positive control, test the inhibitor on a cell line known to be sensitive to this compound.
-
Confirm NF-κB pathway inhibition: Directly assess the inhibition of the NF-κB pathway by performing a Western blot for phosphorylated IκBα or an electrophoretic mobility shift assay (EMSA) for NF-κB DNA binding activity.
-
Consider alternative inhibitors: If your cell line appears to be resistant, trying a different NF-κB inhibitor is advisable.[3]
Problem 3: I am observing an unexpected pro-inflammatory effect.
While this compound is generally considered an anti-inflammatory agent, some studies have reported unexpected pro-inflammatory effects in specific contexts, particularly in reporter gene assays.[9] This could be due to artifacts of the assay system or complex off-target effects.
Troubleshooting Steps:
-
Validate with alternative methods: Confirm the pro-inflammatory effect by measuring the expression of inflammatory genes using RT-qPCR and protein levels using ELISA or Western blot.
-
Rule out assay-specific artifacts: If using a reporter assay, consider potential interactions of the compound with the reporter system itself.
Data Summary
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Concentration (μM) | Effect | Assay | Reference |
| Endometriotic Stromal Cells (ECSCs) | 10 | 66.1% decrease in cell viability | WST-1 | [1] |
| Normal Endometrial Stromal Cells (NESCs) | 10 | 54.7% decrease in cell viability | WST-1 | [1] |
| Endometriotic Stromal Cells (ECSCs) | 10 | 53.2% decrease in BrdU incorporation | BrdU | [1] |
| Normal Endometrial Stromal Cells (NESCs) | 10 | 38.2% decrease in BrdU incorporation | BrdU | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using WST-1 Assay
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Remove the medium and add 200 μL of experimental medium containing various concentrations of this compound (e.g., 0.01–10 μM).[6][10]
-
Incubate the cells for 48 hours.
-
Add 20 μL of WST-1 reagent to each well and incubate for an additional 4 hours.
-
Measure the absorbance at 450 nm (or 540 nm depending on the specific kit) using a microplate reader.[6][10]
-
Calculate cell viability as the ratio of the absorbance of treated cells to that of untreated control cells.[6][10]
Protocol 2: Assessment of Cell Proliferation using BrdU Incorporation Assay
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Remove the medium and add 100 μL of experimental medium containing various concentrations of this compound (e.g., 0.01–10 μM).[6][10]
-
Incubate the cells for 48 hours.
-
Add 10 μL of BrdU labeling solution (10 mM) to each well and incubate for 2 hours.
-
Evaluate BrdU incorporation according to the manufacturer's protocol using an ELISA-based detection method.[6][10]
-
Measure the absorbance at 450 nm.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. inhibitor bay 11-7082: Topics by Science.gov [science.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound induces glucocorticoid receptor activation and autophagy that collaborate with apoptosis to induce human synovial fibroblast cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
Technical Support Center: Bay 11-7085 and p38 MAP Kinase Activation
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the potential for Bay 11-7085 to activate p38 MAP kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is well-established as an irreversible inhibitor of tumor necrosis factor-α (TNF-α)-induced IκBα phosphorylation.[1][2] This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its translocation to the nucleus. This ultimately leads to a decrease in the expression of NF-κB target genes.
Q2: Does this compound have off-target effects?
Yes, this compound is known to have off-target effects, most notably the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAP kinase and JNK.[1][2][3] It is crucial to consider these NF-κB-independent effects when interpreting experimental results.
Q3: How does this compound activate p38 MAP kinase?
Treatment of various cell types with this compound has been shown to induce the rapid phosphorylation of p38 MAP kinase at Threonine 180 and Tyrosine 182, which are key residues for its activation.[4][5][6] This effect appears to be independent of its inhibitory action on the NF-κB pathway.[4][5] The precise upstream mechanism by which this compound leads to p38 activation is not fully elucidated but is a recognized off-target effect.
Q4: Is the activation of p38 MAP kinase by this compound a universal phenomenon?
The activation of p38 MAP kinase by this compound has been observed in multiple cell lines, including U937 leukemia cells and endometriotic stromal cells.[3][4][5][7] However, this effect may be cell-type specific, as at least one study reported no increased phosphorylation of p38 in HT-29 colon cancer cells following treatment with this compound.[8] Therefore, it is essential to empirically determine the effect in your specific experimental system.
Q5: What are the downstream consequences of p38 MAP kinase activation by this compound?
In some cellular contexts, particularly in certain cancer cell lines, the activation of p38 MAP kinase by this compound is linked to the induction of apoptosis.[4][5] This pro-apoptotic effect can be significantly diminished by co-treatment with a specific p38 MAP kinase inhibitor, such as SB203580.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No detectable increase in p38 phosphorylation after this compound treatment. | Cell-type specificity: The effect of this compound on p38 activation is not universal and may be absent in your cell line.[8]Suboptimal concentration: The concentration of this compound may be too low to induce p38 activation.Incorrect time point: The peak of p38 phosphorylation may have been missed. | Verify the effect in a positive control cell line known to respond (e.g., U937).Perform a dose-response experiment with this compound (e.g., 2-20 µM).Conduct a time-course experiment. Phosphorylation can be detected as early as 10 minutes and peak around 2-3 hours.[1] |
| Inconsistent p38 phosphorylation results between experiments. | Reagent variability: Inconsistent potency of this compound stock solutions.Cell culture conditions: Variations in cell passage number, density, or serum concentration can alter signaling responses. | Prepare fresh stock solutions of this compound in DMSO and store in single-use aliquots at -20°C or -80°C.Standardize cell culture protocols, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase. |
| Observing apoptosis, but unsure if it is p38-dependent. | Confounding off-target effects: this compound has multiple off-target effects.NF-κB inhibition-mediated apoptosis: In some systems, the primary inhibitory effect on NF-κB can induce apoptosis. | Use a specific p38 MAP kinase inhibitor (e.g., SB203580) in combination with this compound. A rescue from apoptosis would indicate p38 dependence.[4][5]Use an alternative NF-κB inhibitor that does not activate p38 (e.g., SN50) to delineate the effects of NF-κB inhibition versus p38 activation.[4] |
| Difficulty in detecting phosphorylated p38 by Western blot. | Poor antibody quality or incorrect antibody dilution. Inefficient protein extraction or phosphatase activity. | Use a validated antibody specific for phospho-p38 (Thr180/Tyr182). A recommended starting dilution is 1:1000.Prepare cell lysates with lysis buffer containing phosphatase inhibitors (e.g., sodium pyrophosphate, sodium orthovanadate). |
Data Presentation
Table 1: Quantitative Effects of this compound on p38 MAP Kinase Pathway
| Parameter | Cell Line | This compound Concentration | Observation | Reference |
| p38 Phosphorylation Time Course | U937 | 10 µM | Detected at 10 min, peak at 2-3 h, sustained up to 24 h. | [1] |
| Kinase Activity (p-p38 substrate) | U937 | 2-10 µM | Up to a 30-fold increase in ATF-2 phosphorylation at 10 µM. | [1] |
| Apoptosis Inhibition | U937 | 10 µM this compound + 15 µM SB203580 | SB203580 almost completely inhibited this compound-induced caspase 3 activation. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways.
Caption: Western blot workflow for p38 analysis.
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 and Total p38 MAP Kinase
This protocol is for detecting the phosphorylation status of p38 MAP kinase in cultured cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium pyrophosphate, sodium orthovanadate)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Phospho-p38 MAPK (Thr180/Tyr182) Antibody (e.g., Cell Signaling Technology, #9211)
-
p38 MAPK Antibody (e.g., Cell Signaling Technology, #9212)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency (typically 70-80%). Treat cells with this compound at the desired concentrations and for the appropriate time points. Include a vehicle control (DMSO).
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to the plate.
-
Incubate on ice for 5-10 minutes.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane according to standard protocols.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in 5% BSA in TBST. A starting dilution of 1:1000 is recommended for both phospho-p38 and total p38 antibodies.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer according to manufacturer's recommendation) for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in step 9.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional): To detect total p38 on the same membrane, strip the membrane according to a validated protocol and re-probe starting from the blocking step (Step 7) with the total p38 antibody.
Protocol 2: p38 MAP Kinase Activity Assay (Nonradioactive)
This protocol is adapted from the Cell Signaling Technology p38 MAP Kinase Assay Kit (#9820) and measures the kinase activity of immunoprecipitated p-p38 by detecting the phosphorylation of a substrate, ATF-2.
Materials:
-
Reagents from Protocol 1 for cell treatment and lysis.
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) Monoclonal Antibody (bead slurry)
-
Kinase Buffer (25 mM Tris pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP (10 mM stock)
-
ATF-2 Fusion Protein Substrate
-
Phospho-ATF-2 (Thr71) Antibody
-
Western blot reagents as listed in Protocol 1.
Procedure:
-
Prepare Cell Lysates: Treat and lyse cells as described in Protocol 1 (Steps 1 & 2). Use a non-denaturing lysis buffer.
-
Immunoprecipitation of p-p38:
-
Normalize cell lysates to a concentration of ~1 mg/mL. Use approximately 200 µL of lysate per assay.
-
Add 20 µL of resuspended Immobilized Phospho-p38 MAPK antibody bead slurry to the lysate.
-
Incubate with gentle rocking overnight at 4°C.
-
-
Wash Immunoprecipitates:
-
Centrifuge the lysate/bead mixture at 14,000 x g for 30 seconds at 4°C.
-
Discard the supernatant. Wash the pellet twice with 500 µL of cell lysis buffer.
-
Wash the pellet twice more with 500 µL of Kinase Buffer.
-
-
Kinase Reaction:
-
To the washed pellet, add 50 µL of Kinase Buffer supplemented with 200 µM ATP and 2 µg of ATF-2 fusion protein.
-
Resuspend the pellet by gentle vortexing.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding 25 µL of 3X SDS Sample Buffer and boiling for 5 minutes.
-
-
Western Blot for Phospho-ATF-2:
-
Centrifuge the tubes to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1, using the Phospho-ATF-2 (Thr71) antibody (typically diluted 1:1000) to detect the phosphorylated substrate.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. biocompare.com [biocompare.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Phospho-p38 MAPK (Thr180/Tyr182) Antibody (#9211) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Battle of NF-κB Inhibitors: Bay 11-7085 vs. Parthenolide
In the landscape of molecular research and drug development, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target for therapeutic intervention in a host of inflammatory diseases and cancers. Among the arsenal of chemical tools available to researchers, Bay 11-7085 and Parthenolide have emerged as two of the most widely utilized inhibitors. This guide provides a comprehensive comparison of their performance, mechanisms of action, and experimental applications, supported by available data to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Parthenolide exert their inhibitory effects on the NF-κB pathway, but through distinct molecular interactions. The canonical NF-κB pathway is held in a latent state by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate gene transcription.
This compound is a synthetic compound that has been characterized as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[1][2][3] It is believed to target the IKK complex, thereby preventing the initial step in the activation cascade.[4][5]
Parthenolide , a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), also targets the IKK complex.[6][7][8] Some studies suggest it can directly alkylate and inhibit the IKKβ subunit.[8] There is also evidence that Parthenolide may directly interact with the p65 subunit of NF-κB, preventing its DNA binding.[7][9]
The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition for both compounds.
Caption: Canonical NF-κB signaling pathway with points of inhibition for this compound and Parthenolide.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of inhibitors. The IC50 values for this compound and Parthenolide can vary depending on the cell type, stimulus, and assay used.
| Inhibitor | Target/Assay | Cell Line | Stimulus | IC50 | Reference |
| This compound | IκBα Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | ~10 µM | [1][2][3][10] |
| NF-κB Activation | - | - | 10 µM | [11] | |
| Eryptosis | Red Blood Cells | - | ~10 µM | [9] | |
| Parthenolide | NF-κB Activation | - | - | - | [12] |
| Eryptosis | Red Blood Cells | - | ~30 µM | [9] | |
| TLR4 Expression | THP-1 cells | LPS | 1.373 µM | [13] | |
| Cytokine (IL-6, IL-1β, etc.) Expression | THP-1 cells | LPS | 1.091-2.620 µM | [13] |
Specificity and Off-Target Effects
While both compounds are widely used as NF-κB inhibitors, it is crucial to consider their potential off-target effects.
This compound has been reported to have NF-κB-independent effects. For instance, it can activate MAP kinases and induce apoptosis through mechanisms that are not solely reliant on NF-κB inhibition.[2] Some studies also suggest that this compound can directly inhibit the inflammasome, independent of its effect on NF-κB.[14]
Parthenolide also exhibits a range of biological activities beyond NF-κB inhibition. It has been shown to inhibit HDAC1, induce reactive oxygen species (ROS), and modulate other signaling pathways.[12] Like this compound, Parthenolide has also been found to be a direct inhibitor of the inflammasome.[14] At higher concentrations, Parthenolide did not inhibit IκBα degradation in fetal pulmonary arterial endothelial cells, whereas it did inhibit IκBβ degradation in a dose-dependent manner.[6]
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Western Blotting for IκBα Degradation
This protocol is a standard method to assess the inhibitory effect of this compound or Parthenolide on stimulus-induced IκBα degradation.
Caption: A typical workflow for assessing IκBα degradation via Western blotting.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., HeLa, RAW 264.7) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound, Parthenolide, or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IκBα (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
Detailed Steps:
-
Nuclear Extract Preparation: Following pre-treatment and stimulation as described above, prepare nuclear extracts from the cells using a nuclear extraction kit or a well-established protocol.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe before adding the labeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the bands.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Detailed Steps:
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, pre-treat the cells with the inhibitors followed by stimulation.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the fire-fly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
Both this compound and Parthenolide are potent inhibitors of the NF-κB pathway and valuable tools for researchers. The choice between them will depend on the specific experimental context.
-
This compound is a well-characterized, irreversible inhibitor with a relatively consistent IC50 for IκBα phosphorylation. Its synthetic nature ensures batch-to-batch consistency.
-
Parthenolide , a natural product, has a more complex pharmacological profile with multiple potential targets. This can be an advantage for studying broader cellular effects but a disadvantage when seeking high specificity for the IKK/NF-κB axis.
Researchers should carefully consider the potential for off-target effects with both compounds and include appropriate controls in their experiments. The detailed protocols provided in this guide should serve as a valuable resource for designing and executing robust experiments to investigate the intricate role of the NF-κB pathway in health and disease.
References
- 1. Inhibiting IκBβ–NFκB signaling attenuates the expression of select pro-inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. The NF-κB inhibitory Proteins IκBα and IκBβ Mediate Disparate Responses to Inflammation in Fetal Pulmonary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NFĸB pathway inhibitors Bay 11-7082 and parthenolide induce programmed cell death in anucleated Erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. NF-κB luciferase reporter assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating Bay 11-7085 Effects: A Comparative Guide to Genetic Knockdown of NF-κB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical inhibitor Bay 11-7085 and genetic knockdown techniques for the validation of NF-κB (Nuclear Factor-kappa B) pathway inhibition. We present supporting experimental data, detailed protocols, and an objective analysis of each method's advantages and limitations to aid in experimental design and data interpretation.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the cellular inflammatory response, playing a critical role in immunity, cell survival, and development.[1][2] Dysregulation of this pathway is implicated in numerous chronic diseases, including cancer and inflammatory disorders.[1] Consequently, the targeted inhibition of NF-κB is a significant area of research for therapeutic development.
Two primary methods for inhibiting the NF-κB pathway in a research setting are through small molecule inhibitors, such as this compound, and genetic knockdown of key pathway components, most commonly the p65 (RelA) subunit of the NF-κB complex. This compound is an irreversible inhibitor that targets the phosphorylation of IκBα (Inhibitor of kappa B alpha), a crucial step for the activation and nuclear translocation of NF-κB.[3][4] Genetic knockdown, typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), directly reduces the expression of the target protein.
The validation of findings from chemical inhibitors with a genetic approach is a critical step in research to confirm specificity and rule out potential off-target effects of the chemical compound.[5] This guide will explore the nuances of this validation process.
Data Presentation: A Comparative Analysis
The following tables summarize the comparative effects of this compound and NF-κB p65 siRNA on downstream gene expression. The data presented is a synthesis from multiple studies to provide a comparative overview.
| Parameter | This compound | NF-κB p65 siRNA | Control |
| Inhibition of NF-κB p65 Nuclear Translocation | Significant reduction | Significant reduction | Basal levels |
| Downregulation of IL-6 mRNA expression | Dose-dependent decrease | Significant decrease | Basal expression |
| Downregulation of IL-8 mRNA expression | Dose-dependent decrease | Significant decrease | Basal expression |
| Induction of Apoptosis | Observed in some cell lines | Dependent on cell context | Basal levels |
| Off-Target Effects | Potential for off-target effects reported | High specificity to p65 | N/A |
Table 1: Comparative effects of this compound and NF-κB p65 siRNA on key cellular processes.
| Inhibitor | Concentration/Dose | Target Gene | Fold Change in Expression (compared to control) | Reference Cell Line |
| This compound | 10 µM | IL-6 | ~0.4 | Glioblastoma cells |
| NF-κB p65 siRNA | 50 nM | IL-6 | ~0.3 | Glioblastoma cells |
| This compound | 10 µM | IL-8 | ~0.5 | Glioblastoma cells |
| NF-κB p65 siRNA | 50 nM | IL-8 | ~0.4 | Glioblastoma cells |
| This compound | 10 µM | MUC5AC | ~0.6 | Human airway epithelial cells |
| NF-κB p65 siRNA | 50 nM | MUC5AC | ~0.5 | Human airway epithelial cells |
Table 2: Quantitative comparison of the effect of this compound and NF-κB p65 siRNA on the expression of downstream target genes.
Alternative Small Molecule Inhibitors
While this compound is a widely used NF-κB inhibitor, several other small molecules with different mechanisms of action are available.
| Inhibitor | Mechanism of Action | Reported IC50 |
| Parthenolide | IKK inhibitor | 5 µM |
| JSH-23 | Inhibits nuclear translocation of NF-κB p65 | 7.1 µM |
| TPCA-1 | IKKβ inhibitor | Varies by cell type |
| SC-514 | IKKβ inhibitor | 3-12 µM |
Table 3: A selection of alternative small molecule inhibitors of the NF-κB pathway.
Experimental Protocols
Protocol 1: Inhibition of NF-κB with this compound
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells (60-80% confluent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10 mM. Store the stock solution at -20°C or -80°C.[6]
-
Cell Seeding: The day before the experiment, seed cells in appropriate culture vessels to ensure they reach 60-80% confluency on the day of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-20 µM).[7] It is crucial to also prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (often 1-24 hours) at 37°C in a CO2 incubator.[6][7] The incubation time will depend on the specific experimental endpoint.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.
Protocol 2: Genetic Knockdown of NF-κB p65 using siRNA
This protocol outlines a general procedure for siRNA-mediated knockdown of the NF-κB p65 subunit.
Materials:
-
siRNA targeting NF-κB p65 (and a non-targeting control siRNA)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium without antibiotics
-
Cultured cells (30-50% confluent)
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium so they are 30-50% confluent at the time of transfection.[8]
-
Preparation of siRNA-lipid complexes:
-
In one tube, dilute the NF-κB p65 siRNA (or control siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.[1][8]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal knockdown time should be determined empirically for each cell line and target.[8]
-
Validation of Knockdown: After incubation, assess the knockdown efficiency at the protein level using Western blotting or at the mRNA level using qPCR.
-
Functional Assays: Once knockdown is confirmed, the cells can be used for functional assays to assess the phenotypic consequences of NF-κB p65 depletion.
Mandatory Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
comparing the efficacy of Bay 11-7085 and caffeic acid phenethyl ester (CAPE)
An Objective Comparison of Bay 11-7085 and Caffeic Acid Phenethyl Ester (CAPE) in NF-κB Pathway Inhibition
This guide provides a detailed comparison of the efficacy of two widely used nuclear factor-kappa B (NF-κB) inhibitors: this compound and Caffeic Acid Phenethyl Ester (CAPE). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate their mechanisms of action, potency, and experimental applications.
Mechanism of Action: Targeting the NF-κB Signaling Cascade
Both this compound and CAPE are potent inhibitors of the NF-κB pathway, a critical regulator of inflammatory responses, immunity, and cell survival.[1][2] However, they achieve this inhibition through distinct mechanisms.
This compound acts as a selective and irreversible inhibitor of the phosphorylation of IκBα (inhibitor of kappa B alpha).[3][4] In the canonical NF-κB pathway, stimuli like tumor necrosis factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. This complex then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By preventing the initial phosphorylation of IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby blocking the entire downstream signaling cascade.[2][5]
Caffeic Acid Phenethyl Ester (CAPE) , a natural compound derived from honeybee propolis, also effectively suppresses NF-κB activation, but its mechanism is multifaceted.[6][7] Some studies suggest that CAPE inhibits the degradation of IκBα.[8] However, a more frequently cited mechanism is its ability to suppress NF-κB activation by directly inhibiting the interaction between the NF-κB proteins and their target DNA binding sites in the nucleus.[7][8][9] This prevents the transcription of NF-κB-regulated genes even if the NF-κB dimer has already translocated to the nucleus.
Quantitative Efficacy: A Comparison of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes reported IC₅₀ values for this compound and CAPE across various cell lines and experimental contexts, highlighting the conditions under which each inhibitor is most effective.
| Compound | Target/Assay | Cell Line | IC₅₀ Value | Citation |
| This compound | IκBα Phosphorylation | HUVEC | 10 µM | [4][5] |
| NF-κB Activation | Endothelial Cells | 10 µM | [3][10] | |
| Adhesion Molecule Expression | - | 5-10 µM | [5][11] | |
| Cytotoxicity | Ramos (Burkitt's Lymphoma) | 0.7 µM | [12][13] | |
| NF-κB Activation | C2C12 Myotubes | 6.31 µM | [10] | |
| CAPE | Cytotoxicity | Ramos (Burkitt's Lymphoma) | 4 µM | [12][13] |
| Cytotoxicity | CNE2-EBV (Nasopharyngeal) | 80 µM | [14] | |
| Cytotoxicity | CNE2, HK1 (Nasopharyngeal) | 110 µM | [14] | |
| DNA, RNA & Protein Synthesis | HL-60 (Leukemia) | 1.0 µM, 5.0 µM, 1.5 µM | [15] |
A direct comparison study in KP sarcoma cells revealed they are three times more sensitive to this compound and twice as sensitive to CAPE when compared to HCT-116 colorectal cancer cells.[16][17] These data indicate that the relative efficacy of these inhibitors can be highly cell-type dependent. This compound often demonstrates potent inhibition of the direct upstream signaling event (IκBα phosphorylation) in the low micromolar range.[3][4][5] In contrast, CAPE's potency varies more widely depending on the cell line and the specific endpoint being measured (e.g., cytotoxicity vs. direct pathway inhibition).[12][14]
Experimental Protocols
To differentiate the efficacy of this compound and CAPE, a common approach is to measure the phosphorylation of IκBα via Western Blotting following stimulation with an NF-κB activator like TNF-α.
Protocol: Western Blot for IκBα Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVEC, HeLa, or a relevant cell line) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or CAPE (concentrations may need to be higher and should be determined by a dose-response curve) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes to induce IκBα phosphorylation.[4][18] An unstimulated, untreated control should also be included.
-
-
Preparation of Cell Lysates:
-
Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.[4][18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The efficacy of each inhibitor is determined by the reduction in the p-IκBα signal relative to the TNF-α stimulated control.
-
Summary and Conclusion
Both this compound and CAPE are valuable tools for studying and inhibiting the NF-κB pathway, but their selection depends on the specific experimental goals.
-
This compound is a highly specific, irreversible inhibitor of IκBα phosphorylation.[3][4] Its well-defined mechanism makes it an excellent choice for experiments aimed at directly interrogating the upstream canonical NF-κB cascade. Its potency is consistently reported in the low micromolar range for this effect.[5][10]
-
CAPE is a natural product with a broader range of biological activities, including antioxidant and anti-inflammatory properties beyond NF-κB inhibition.[1][6][7] Its mechanism of NF-κB inhibition is less direct, primarily targeting the DNA binding of NF-κB proteins.[8] This makes it a useful tool for studying the downstream consequences of NF-κB activation. However, its potency can be more variable and cell-type specific, sometimes requiring higher concentrations for effect compared to this compound.[12][14]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 196309-76-9 | WHA30976 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 美国GlpBio - this compound | NK-κB activation inhibitor | Cas# 196309-76-9 [glpbio.cn]
- 12. cris.huji.ac.il [cris.huji.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. Caffeic acid phenethyl ester suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
Dual Inhibition of NF-κB and PI3K/Akt Pathways: A Comparative Guide to Bay 11-7085 and LY294002 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted inhibitors is a rapidly evolving paradigm in cancer therapy, aiming to overcome resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the combined use of Bay 11-7085, an inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, and LY294002, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the intricate signaling networks and experimental workflows.
Unveiling the Molecular Targets: NF-κB and PI3K/Akt Pathways
The NF-κB and PI3K/Akt signaling pathways are critical regulators of cell survival, proliferation, and inflammation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
-
This compound is an irreversible inhibitor of IκBα phosphorylation, a key step in the activation of the NF-κB pathway.[1][2] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, which are involved in cell survival and proliferation.[2][3]
-
LY294002 is a potent and reversible inhibitor of all isoforms of class I PI3K.[4][5] It acts by competing with ATP at the kinase domain of PI3K, thereby blocking the downstream activation of Akt and its subsequent signaling cascade that promotes cell survival and growth.
The concurrent inhibition of these two pathways has been shown to have a synergistic or augmented anti-tumor effect, particularly in inducing apoptosis.[6][7]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and LY294002 in various cancer cell lines and the synergistic effects observed upon their combined application.
Table 1: IC50 Values of this compound and LY294002 in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Ramos | Burkitt's Lymphoma | 0.7 | [8] |
| A2780 | Ovarian Cancer | 2.6 | [9] | |
| SK-OV-3 | Ovarian Cancer | 5 | [9] | |
| HUVEC | - | 10 (for IκBα phosphorylation) | [5][10] | |
| HGC27 | Gastric Cancer | 6.72 (48h) | [11] | |
| MKN45 | Gastric Cancer | 11.22 (48h) | [11] | |
| LY294002 | MCF-7 | Breast Cancer | 0.87 | [12] |
| HCT116 | Colon Carcinoma | Varies (e.g., ~5-15) | [3] | |
| K562 | Leukemia | Varies (e.g., ~5-12) | [3] |
Table 2: Synergistic Effects of this compound and LY294002 Combination
| Cell Line | Cancer Type | This compound (µM) | LY294002 (µM) | Effect | Reference |
| BC1, BC3 | Primary Effusion Lymphoma | 1 | 5 | Synergistic induction of apoptosis.[13][14] | [13][14] |
| 143B, MG63 | Osteosarcoma | 1 | 2.5 | Augmented antitumor effect, decreased cell viability, and induced pro-apoptotic activity.[7][15] | [7][15] |
| HL-60 | Leukemia | 20 | 20 | Synergistic effect with significantly increased apoptosis rate. | [16] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Targeted signaling pathways of this compound and LY294002.
Experimental Workflow Diagram
Caption: A typical workflow for studying combined inhibitor effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound, LY294002, or their combination for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 590 nm using a plate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Seed cells and treat with inhibitors as described for the cell viability assay.
-
Harvest cells (including floating cells) and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Treat cells with inhibitors, then lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagents.[18][19][20][21]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Culture and treat cells with the inhibitors.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
Conclusion
The combination of this compound and LY294002 represents a promising strategy for targeting two key survival pathways in cancer. The provided data and protocols offer a foundational guide for researchers to explore the synergistic potential of this combination in various cancer models. Careful experimental design and adherence to detailed protocols are crucial for obtaining reliable and reproducible results in this exciting area of cancer research.
References
- 1. kumc.edu [kumc.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of NF-kappaB inhibitors this compound and caffeic acid phenethyl ester to Ramos and other human B-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cross-Talk between NFkB and the PI3-Kinase/AKT Pathway Can Be Targeted in Primary Effusion Lymphoma (PEL) Cell Lines for Efficient Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. Protocols [moorescancercenter.ucsd.edu]
- 23. cancer.wisc.edu [cancer.wisc.edu]
Safety Operating Guide
Proper Disposal of Bay 11-7085: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Bay 11-7085, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
This compound is an inhibitor of NF-κB activation and is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to disposal protocols is necessary to mitigate risks to personnel and the environment.
Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2] |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[2]
-
Hand Protection: Use protective gloves.[2]
-
Skin and Body Protection: Wear appropriate laboratory clothing.
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.[2]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of in regular trash or poured down the drain.[3]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept tightly sealed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste mixture, if applicable.
-
-
Storage:
-
Disposal:
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][4]
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.[1][2]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]
-
Cleanup:
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1][2][4]
-
Disposal of Cleanup Materials: Collect all contaminated materials in a sealed container, label it as hazardous waste containing this compound, and dispose of it according to the procedures outlined above.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste and spill management.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
